Improved NMR Spectral Resolution vs. Uniformly 13C-Labeled Uridine
[1'-13C]uridine exhibits significantly improved spectral resolution in NMR studies compared to uniformly 13C-labeled uridine. The site-specific label at the 1' position eliminates extensive 13C–13C scalar couplings within the ribose ring, resulting in less crowded and more resolved NMR spectra [1]. This leads to a higher signal-to-noise ratio (SNR) and enables more accurate relaxation rate measurements without the need for complex constant-time or band-selective decoupling experiments [2].
| Evidence Dimension | NMR Spectral Resolution and Signal-to-Noise Ratio (SNR) |
|---|---|
| Target Compound Data | SNR improved relative to uniformly labeled controls; spectra are simplified due to elimination of 13C-13C coupling within the ribose ring |
| Comparator Or Baseline | Uniformly 13C/15N-labeled uridine (full ribose labeling) and [1,3-13C]-glycerol-derived nucleotides |
| Quantified Difference | The SNR improvement is qualitative but consistently observed; for site-specifically labeled nucleotides from transketolase-deficient E. coli (which enrich C1' and C5'), spectra have less crowding and more resolved peaks compared to uniformly labeled nucleotides. Labeling with [3-13C]-pyruvate achieved ~42% enrichment at C1' with minimal scrambling, whereas [1,3-13C]-glycerol led to labeling in all but the C4' carbon, causing multiplet splitting of the C1' signal [2]. |
| Conditions | NMR analysis of 27-nt to 36-nt RNA fragments (e.g., 30S ribosomal subunit, group II intron D5) in aqueous buffer, using E. coli-derived labeled nucleotides [1][2]. |
Why This Matters
For procurement in structural biology, selecting [1'-13C]uridine over uniformly labeled alternatives directly reduces data complexity and acquisition time, enabling high-resolution structural determination of larger RNA molecules (>40 nucleotides) that are otherwise intractable.
- [1] Duss, O., et al. (2011). Biomass production of site selective 13C/15N nucleotides using wild type and a transketolase E. coli mutant for labeling RNA for high resolution NMR. Journal of Biomolecular NMR, 52(1), 65-77. View Source
- [2] Olenginski, L. T., et al. (2021). Synthesis of atom-specific nucleobase and ribose labeled uridine phosphoramidite for NMR analysis of large RNAs. Nucleosides, Nucleotides & Nucleic Acids, 40(9), 819-835. View Source
